![molecular formula C24H31N5O4 B11144309 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144309.png)
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
“6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that features multiple functional groups, including an imino group, a methyl group, an oxo group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the triazatricyclo framework, the introduction of the imino and oxo groups, and the attachment of the various side chains. Key steps might include:
Cyclization Reactions: Formation of the triazatricyclo framework through cyclization reactions.
Functional Group Transformations: Introduction of the imino and oxo groups through specific reagents and conditions.
Side Chain Attachments: Addition of the oxolan-2-ylmethyl and propan-2-yloxypropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of the imino group to an oxo group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols.
Substitution Products: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biological Probes: Use as a probe to study biological processes due to its unique structure.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other triazatricyclo compounds and carboxamides.
Uniqueness
Structural Complexity: The compound’s unique combination of functional groups and triazatricyclo framework sets it apart from simpler analogs.
Its diverse functional groups make it suitable for a wide range of applications in different fields.
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. This article will discuss its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique tricyclic structure along with various functional groups that may contribute to its biological activity. The molecular weight is approximately 444.5 g/mol , with specific functional groups that include imino, oxo, and carboxamide functionalities.
Key Properties
Property | Value |
---|---|
Molecular Weight | 444.5 g/mol |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 5 |
Enzyme Interactions
Research indicates that compounds similar to this one may interact with specific enzymes that are crucial in metabolic pathways. For instance, it may influence the activity of enzymes involved in the kynurenine pathway, which is significant in tryptophan metabolism. The enzyme tryptophan 2,3-dioxygenase (EC 1.13.11.11) plays a pivotal role in this pathway, and compounds that modulate its activity can have profound effects on immune responses and neurobiology .
Receptor Modulation
The compound could potentially act on various receptors involved in signaling pathways. For example, it may interact with purinergic receptors which are known to influence inflammation and immune responses . Understanding these interactions can provide insights into the therapeutic potential of this compound.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of related compounds in animal models. The results indicated that these compounds could significantly reduce markers of inflammation when administered at specific doses. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Neuroprotective Effects
Another study focused on the neuroprotective effects of similar triazatricyclo compounds in neurodegenerative disease models. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, potentially through their antioxidant properties.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this class of compounds:
- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents.
- Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial properties against various pathogens.
- Pharmacokinetics : Studies on pharmacokinetics suggest favorable absorption and distribution characteristics, making them suitable candidates for drug development.
Properties
Molecular Formula |
C24H31N5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H31N5O4/c1-15(2)32-11-5-9-28-21(25)18(23(30)26-13-17-6-4-10-33-17)12-19-22(28)27-20-8-7-16(3)14-29(20)24(19)31/h7-8,12,14-15,17,25H,4-6,9-11,13H2,1-3H3,(H,26,30) |
InChI Key |
MNSPARNEGJLODA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4CCCO4)C=C1 |
Origin of Product |
United States |
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